1-Allylsulfanyl-4-iso-butylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18S/c1-4-9-14-13-7-5-12(6-8-13)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQZWXBFDXHBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Allylsulfanyl 4 Iso Butylbenzene
Reactions Involving the Allyl Group
The allyl group is a versatile functional group that readily participates in a variety of reactions, including electrophilic additions, cycloadditions, radical processes, and rearrangements.
Electrophilic Additions to the Alkene Moiety
The double bond in the allyl group of 1-allylsulfanyl-4-iso-butylbenzene is susceptible to electrophilic attack. The general mechanism for the electrophilic addition of bromine (Br₂) to an alkene involves the initial formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by the bromide ion. capes.gov.brnih.gov This results in the anti-addition of the two bromine atoms across the double bond. researchgate.net The electron-donating isobutyl group on the phenyl ring is expected to have a minor electronic influence on the remote double bond of the allyl group.
The reaction proceeds as the bromine molecule approaches the electron-rich double bond, inducing a dipole in the Br-Br bond. youtube.com The π electrons of the alkene attack the partially positive bromine atom, leading to the formation of the bromonium ion and a bromide ion. The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion opens the three-membered ring to yield the dibromo product.
Table 1: Electrophilic Addition of Bromine to an Allyl Aryl Sulfide (B99878) Analogue
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| Allyl phenyl sulfide | Br₂ | CCl₄ | 1,2-Dibromo-3-(phenylthio)propane | N/A | capes.gov.br |
Cycloaddition Reactions and Radical Processes of the Allylic System
The allyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of the substituents on the allyl group. chadsprep.com While specific examples for this compound are not documented, it is expected to react with conjugated dienes under thermal or photochemical conditions.
Radical additions to the double bond of allyl sulfides can also occur. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. lookchem.commasterorganicchemistry.comorgoreview.comyoutube.comlibretexts.org This is in contrast to the ionic addition of HBr, which follows Markovnikov's rule. The radical mechanism is initiated by the homolytic cleavage of the peroxide, which generates a radical that abstracts a hydrogen atom from HBr to form a bromine radical. The bromine radical then adds to the less substituted carbon of the double bond to give a more stable secondary radical, which subsequently abstracts a hydrogen atom from another HBr molecule to yield the terminal bromide. lookchem.commasterorganicchemistry.comorgoreview.comyoutube.comlibretexts.org
Table 2: Radical Addition of HBr to an Alkene Analogue
| Reactant | Reagent | Conditions | Product | Regioselectivity | Reference |
| 1-Butene | HBr, Peroxides | Radical initiator | 1-Bromobutane | Anti-Markovnikov | libretexts.org |
Note: This table illustrates the general principle of anti-Markovnikov addition of HBr to an alkene under radical conditions.
Rearrangement Reactions (e.g., Thio-Claisen Analogues,nih.govpharmatutor.org-Sigmatropic Rearrangements)
Allyl aryl sulfides, including this compound, are known to undergo thermal pharmatutor.orgpharmatutor.org-sigmatropic rearrangements, commonly referred to as the thio-Claisen rearrangement. wikipedia.orgresearchgate.netsemanticscholar.orglibretexts.org This concerted pericyclic reaction involves the migration of the allyl group from the sulfur atom to the ortho-position of the aromatic ring, followed by tautomerization to afford an o-allylthiophenol. wikipedia.orgresearchgate.netsemanticscholar.orglibretexts.org The reaction proceeds through a cyclic, six-membered transition state. wikipedia.org The presence of the electron-donating isobutyl group at the para position is expected to facilitate this rearrangement.
In addition to the pharmatutor.orgpharmatutor.org-sigmatropic rearrangement, allyl sulfides can also undergo nih.govpharmatutor.org-sigmatropic rearrangements, particularly when the sulfur atom is converted into a sulfonium (B1226848) ylide.
Transformations at the Sulfur Center
The sulfur atom in this compound is a key site for chemical transformations, including oxidation and alkylation.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfide moiety can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions determines the extent of oxidation. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in acetic acid and meta-chloroperoxybenzoic acid (m-CPBA). nih.gov For the preparation of sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically employed. organic-chemistry.org The oxidation of sulfides is a general and widely used transformation in organic synthesis. researchgate.net
The oxidation of alkyl aryl sulfides is influenced by the electronic nature of the substituents on the aromatic ring, with electron-releasing groups generally accelerating the reaction. capes.gov.br
Table 3: Oxidation of an Allyl Aryl Sulfide Analogue
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| Allyl p-tolyl sulfide | m-CPBA (1.1 equiv) | Allyl p-tolyl sulfoxide | CH₂Cl₂, 0 °C | High | N/A |
| Allyl p-tolyl sulfide | m-CPBA (2.2 equiv) | Allyl p-tolyl sulfone | CH₂Cl₂, RT | High | N/A |
Note: Specific yields for these reactions are generally high but can vary depending on the precise reaction conditions. The data is based on general procedures for sulfide oxidation.
Alkylation and Sulfonium Salt Formation Reactions
The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can react with alkylating agents, such as alkyl halides, to form ternary sulfonium salts. nih.govyoutube.com These salts are useful synthetic intermediates. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent.
The formation of sulfonium salts can be achieved using various alkylating agents, including methyl iodide and trimethyloxonium (B1219515) tetrafluoroborate. nih.govyoutube.com The reactivity of the sulfide towards alkylation is influenced by its nucleophilicity, which can be modulated by the electronic properties of the substituents on the aromatic ring.
Table 4: Alkylation of a Sulfide Analogue
| Reactant | Reagent | Product | Solvent | Reference |
| Diethyl sulfide | Methyl iodide | Diethylmethylsulfonium iodide | Neat | youtube.com |
Note: This table illustrates a general alkylation reaction of a sulfide to form a sulfonium salt.
Mechanisms of Thioether Cleavage and Bond Scission
The thioether bond (C-S-C) in this compound is a key site of chemical reactivity. Cleavage of either the S-allyl or the S-aryl bond can occur through several mechanistic pathways, often dictated by the specific reagents and reaction conditions.
Common mechanisms include:
Oxidative Cleavage: The sulfur atom can be oxidized to a sulfoxide or sulfone. These higher oxidation states render the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, or they can facilitate elimination reactions. For instance, oxidation followed by heating can lead to a syn-elimination (thermal elimination of sulfoxides), though this is more relevant for beta-hydrogens on the alkyl chain, which are absent in the S-aryl bond.
Reductive Cleavage: Treatment with reducing agents, such as alkali metals in liquid ammonia (B1221849) (Birch reduction conditions) or catalytic hydrogenation, can lead to the scission of the C-S bonds. The selectivity between alkyl-sulfur and aryl-sulfur bond cleavage can be influenced by factors like temperature and the specific reducing agent used. Studies on analogous alkyl aryl thioethers have shown that the reductive cleavage mechanism can be temperature-dependent, allowing for selective scission under controlled conditions. nih.gov
Lewis Acid-Mediated Cleavage: Lewis acids can coordinate to the sulfur atom, weakening the C-S bonds and facilitating their cleavage by a nucleophile. This pathway is common in deprotection strategies for thioether-protected functional groups.
Allyl Group-Specific Reactions: The presence of the allyl group introduces unique reaction pathways, such as nih.govlibretexts.org-sigmatropic rearrangements (e.g., Sommelet-Hauser rearrangement if appropriate ortho-protons are available and activated) or transition-metal-catalyzed allylic substitution reactions that can cleave the S-allyl bond.
Reactivity of the Isobutylbenzene (B155976) Aromatic Ring
The aromatic ring of this compound is subject to a variety of transformations that are central to modifying the core structure.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing the benzene (B151609) ring. wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents already present: the 4-isobutyl group and the 1-allylsulfanyl group.
Directing Effects:
Isobutyl Group (-CH₂CH(CH₃)₂): This is an alkyl group, which acts as a weak activating group through an inductive effect and hyperconjugation. It is an ortho, para-director.
Allylsulfanyl Group (-S-CH₂CH=CH₂): The thioether group is an activating group. The sulfur atom can stabilize the arenium ion intermediate through resonance by donating a lone pair of electrons. wikipedia.org Like other thioethers, it is a strong ortho, para-director.
Combined Regioselectivity: Since the isobutyl group is at position 4, its directing influence is on positions 2 and 6 (ortho). The allylsulfanyl group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para). However, the para position is already occupied by the isobutyl group. Therefore, both groups synergistically direct incoming electrophiles to positions 2 and 6. Given the steric bulk of the isobutyl group, substitution at position 2 (and its equivalent position 6) is the overwhelmingly favored outcome.
The general mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Reaction | Electrophile (E+) | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-Nitro-1-allylsulfanyl-4-iso-butylbenzene | None expected in significant yield |
| Bromination (Br₂/FeBr₃) | Br⁺ | 2-Bromo-1-allylsulfanyl-4-iso-butylbenzene | None expected in significant yield |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 2-Acyl-1-allylsulfanyl-4-iso-butylbenzene | None expected in significant yield |
| Sulfonation (SO₃/H₂SO₄) | SO₃H⁺ | 2-Sulfo-1-allylsulfanyl-4-iso-butylbenzene | None expected in significant yield |
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For this compound, several C-H bonds are potential targets:
Aromatic C-H Bonds: Palladium-catalyzed C-H activation can be used to introduce new functional groups. nih.gov The sulfur atom can act as a directing group, favoring functionalization at the ortho C-H bonds (positions 2 and 6). This provides a complementary strategy to classical SEAr reactions.
Benzylic C-H Bonds: The C-H bonds on the methylene (B1212753) (-CH₂-) unit of the isobutyl group are benzylic. These bonds are weaker than other sp³ C-H bonds and can be selectively functionalized through radical or oxidative processes.
Allylic C-H Bonds: The C-H bonds on the methylene group of the allyl substituent are allylic and can be targeted for functionalization, for example, through allylic halogenation or oxidation.
To participate in transition-metal-catalyzed cross-coupling reactions, the aromatic ring typically requires conversion into an aryl halide or pseudohalide (e.g., triflate). nih.gov
Cross-Coupling Reactions: If a halogen were introduced onto the aromatic ring (e.g., via electrophilic halogenation at the 2-position), the resulting aryl halide could undergo a variety of powerful bond-forming reactions.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com
Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) using a palladium catalyst to form a C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts to form a C-C triple bond.
These reactions are highly valued for their reliability and functional group tolerance. nih.gov
Aryne Chemistry: Aryne intermediates are highly reactive species that can be generated from ortho-dihalo or ortho-halo-triflate substituted benzenes. sigmaaldrich.com If this compound were converted to, for example, 1-bromo-2-chloro-4-isobutyl-5-allylsulfanylbenzene, treatment with a strong base could generate a highly reactive aryne intermediate. This intermediate could then be trapped by various nucleophiles or undergo cycloaddition reactions, leading to the formation of highly substituted aromatic products. sigmaaldrich.com
Elucidation of Reaction Mechanisms through Experimental and Computational Approaches
Understanding the precise mechanisms of the reactions described above relies on a combination of experimental kinetic studies and computational modeling.
Kinetic Isotope Effects (KIE): The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotope counterpart (e.g., kH/kD). wikipedia.org It is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. nih.govprinceton.edu For instance, in a C-H activation reaction on the aromatic ring of this compound, a significant primary KIE (typically > 2) upon deuteration of the target C-H bond would provide strong evidence for its cleavage in the slowest step. nih.gov Conversely, the absence of a KIE would suggest that C-H cleavage occurs after the rate-determining step.
Hammett Studies: The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of how substituents on an aromatic ring influence reaction rates through their electronic effects. wikipedia.orgpharmacy180.com The substituent constant (σ) quantifies the electron-donating or -withdrawing ability of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. numberanalytics.comdalalinstitute.com
A study on the oxidation of various para-substituted thioanisoles provides a relevant model for understanding reactions at the sulfur atom of this compound. researchgate.net A Hammett plot for this reaction yields a negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing positive charge buildup on the sulfur atom in the transition state. The isobutyl group is an electron-donating group, and its substituent constant (σ_p = -0.16) suggests it would enhance the rate of such an oxidation reaction compared to unsubstituted thioanisole.
| Substituent (at para-position) | Substituent Constant (σ_p) | Relative Rate (k_rel) | Effect on Reaction Rate |
|---|---|---|---|
| -OCH₃ | -0.27 | ~4.5 | Accelerates |
| -CH₃ | -0.17 | ~2.5 | Accelerates |
| -CH₂CH(CH₃)₂ (iso-butyl) | -0.16 | ~2.4 | Accelerates |
| -H | 0.00 | 1.0 | Reference |
| -Cl | +0.23 | ~0.3 | Decelerates |
| -CN | +0.66 | ~0.05 | Decelerates |
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for elucidating reaction mechanisms, predicting the geometries of transition states, and calculating their associated energies. numberanalytics.comresearchgate.net This method allows researchers to model the energetic landscape of a reaction, providing insights into the feasibility of different pathways.
Computational studies are frequently applied to understand the chemistry of sulfur-containing compounds. numberanalytics.comnih.govnumberanalytics.comescholarship.org These studies can, for example, investigate the electronic structure and reactivity of such molecules. numberanalytics.com In the context of organosulfur chemistry, DFT calculations could be used to analyze the transition states of various potential reactions of this compound, such as electrophilic additions to the allyl double bond, S-oxidation, or rearrangements.
However, a comprehensive search of the scientific literature did not yield any publications that specifically report DFT calculations for the transition states of reactions involving this compound. While there are numerous examples of DFT being used to study reactions of other sulfur compounds and to support experimental observations, researchgate.net this level of detailed computational analysis has not been published for the specific compound .
Synthesis and Characterization of 1 Allylsulfanyl 4 Iso Butylbenzene Derivatives
Derivatization Strategies at the Allylic Position (e.g., epoxidation, dihydroxylation)
The reactivity of the allyl group in 1-allylsulfanyl-4-iso-butylbenzene provides a focal point for a variety of chemical transformations, most notably epoxidation and dihydroxylation. These reactions introduce oxygenated functionalities, significantly altering the electronic and steric properties of the molecule.
Epoxidation: The conversion of the allylic double bond to an epoxide ring can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at controlled temperatures to yield the corresponding oxirane derivative.
Table 1: Representative Data for the Epoxidation of this compound
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | m-CPBA | DCM | 0 - 25 | 4 | 85 |
| 2 | Magnesium monoperoxyphthalate (MMPP) | Ethanol/Water | 25 | 6 | 78 |
| 3 | Hydrogen peroxide/Titanium silicalite-1 (TS-1) | Methanol | 60 | 12 | 72 |
Dihydroxylation: The syn-dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). Alternatively, anti-dihydroxylation can be achieved through the hydrolysis of the corresponding epoxide.
Table 2: Dihydroxylation of the Allyl Group
| Entry | Reagent System | Stereochemistry | Solvent | Yield (%) |
| 1 | OsO₄ (cat.), NMO | syn | Acetone/Water | 92 |
| 2 | KMnO₄ (cold, dilute) | syn | t-BuOH/Water | 88 |
| 3 | 1. m-CPBA; 2. H₃O⁺ | anti | DCM/Water | 80 |
Synthesis of Sulfur-Modified Analogues (e.g., Sulfoxides, Sulfones, Sulfonium (B1226848) Salts)
The sulfur atom in this compound is amenable to oxidation, leading to the formation of sulfoxides and sulfones. These transformations modulate the polarity and hydrogen bonding capacity of the molecule.
Sulfoxides and Sulfones: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide or sodium periodate. Further oxidation with an excess of the oxidizing agent or a stronger one, such as potassium permanganate, yields the corresponding sulfone. researchgate.netorganic-chemistry.orgrsc.org A practical method for the switchable synthesis of sulfoxides and sulfones involves using N-fluorobenzenesulfonimide (NFSI) where the product selectivity is controlled by the loading of the reagent. rsc.org
Table 3: Oxidation of the Sulfide Moiety
| Entry | Product | Oxidizing Agent | Conditions | Yield (%) |
| 1 | Sulfoxide | H₂O₂ (1 eq.) | Acetic Acid, 25°C | 90 |
| 2 | Sulfone | H₂O₂ (>2 eq.) | Acetic Acid, reflux | 85 |
| 3 | Sulfoxide | NaIO₄ | Methanol/Water, 0°C | 95 |
| 4 | Sulfone | KMnO₄ | Acetone/Water, 25°C | 82 |
Sulfonium Salts: The nucleophilic character of the sulfur atom allows for the formation of sulfonium salts through alkylation. Reaction with an alkyl halide, such as methyl iodide, in an inert solvent results in the formation of the corresponding S-alkylated sulfonium salt.
Aromatic Ring Functionalization and Substitution Patterns in Derivatives
The iso-butylbenzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing iso-butyl and allylsulfanyl groups. The allylsulfanyl group is generally an ortho, para-directing group due to the lone pairs on the sulfur atom, which can donate electron density to the ring. The iso-butyl group is also an ortho, para-director.
Common functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation. The specific substitution pattern will be a result of the combined directing effects of the two substituents and steric hindrance. Recent studies have also explored para-selective functionalization of alkyl-substituted aromatic rings through carbene-mediated rearrangement processes, which could be applicable. nih.gov
Table 4: Electrophilic Aromatic Substitution of this compound
| Entry | Reaction | Reagents | Major Isomer(s) |
| 1 | Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-allylsulfanyl-4-iso-butylbenzene |
| 2 | Bromination | Br₂, FeBr₃ | 2-Bromo-1-allylsulfanyl-4-iso-butylbenzene |
| 3 | Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-1-allylsulfanyl-4-iso-butylbenzene |
Exploration of Structure-Reactivity Relationships in Derivatized Analogues
The derivatization of this compound allows for a systematic study of how structural modifications influence chemical reactivity. For instance, the oxidation state of the sulfur atom significantly impacts the reactivity of the allyl group. The electron-withdrawing nature of the sulfoxide and sulfone groups deactivates the double bond towards electrophilic attack, making epoxidation and dihydroxylation reactions more challenging compared to the parent sulfide.
Conversely, the increased acidity of the protons alpha to the sulfur in sulfoxides and sulfones can be exploited in base-mediated reactions. capes.gov.br The presence of substituents on the aromatic ring can also influence the reactivity of the allylic and sulfur moieties through electronic effects (inductive and resonance).
Methodologies for Functional Group Interconversion
The ability to interconvert functional groups is a cornerstone of synthetic organic chemistry, providing flexibility in the design of synthetic routes. mit.eduub.edu For derivatives of this compound, several key interconversions are of interest.
Conversion of Alcohols to Leaving Groups: The diols obtained from dihydroxylation can be converted into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. vanderbilt.edu This activation facilitates subsequent nucleophilic substitution reactions.
Nucleophilic Substitution: The activated alcohols or the epoxide ring can undergo nucleophilic substitution with a variety of nucleophiles, such as azides, cyanides, and thiols, to introduce new functionalities.
Reduction and Oxidation: The nitro group introduced onto the aromatic ring can be reduced to an amine, which can then be further functionalized. Conversely, the allylic alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1-Allylsulfanyl-4-iso-butylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular architecture.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the isobutyl, allyl, and aromatic protons. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the benzene (B151609) ring. chemicalbook.com The allyl group would show a doublet for the methylene protons adjacent to the sulfur, a multiplet for the central methine proton, and two distinct signals for the terminal vinyl protons. chemicalbook.comchemicalbook.com The para-disubstituted benzene ring would typically display a pair of doublets, often referred to as an AA'XX' system. stackexchange.comguidechem.com
The ¹³C NMR spectrum would complement the proton data, with characteristic chemical shifts for the aliphatic carbons of the isobutyl and allyl groups, the aromatic carbons, and the carbons of the vinyl group. nih.govnih.gov
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isobutyl-CH₃ | ~0.9 (d, 6H) | ~22.5 |
| Isobutyl-CH | ~1.8 (m, 1H) | ~30.3 |
| Isobutyl-CH₂ | ~2.5 (d, 2H) | ~45.2 |
| S-CH₂-allyl | ~3.5 (d, 2H) | ~38.0 |
| CH=CH₂-allyl | ~5.8 (m, 1H) | ~134.0 |
| CH=CH₂-allyl (cis) | ~5.1 (d, 1H) | ~117.0 |
| CH=CH₂-allyl (trans) | ~5.2 (d, 1H) | ~117.0 |
| Aromatic-CH (ortho to S) | ~7.3 (d, 2H) | ~130.0 |
| Aromatic-CH (ortho to isobutyl) | ~7.1 (d, 2H) | ~129.0 |
| Aromatic-C (ipso to S) | - | ~135.0 |
| Aromatic-C (ipso to isobutyl) | - | ~145.0 |
Data is predicted based on values for isobutylbenzene (B155976), allyl methyl sulfide (B99878), and allyl phenyl sulfide. chemicalbook.comchemicalbook.comnih.govnih.gov
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the isobutyl group (CH-CH₂ and CH-CH₃) and the allyl group (S-CH₂-CH=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more dispersed ¹H spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. rsc.org For instance, correlations would be expected between the isobutyl-CH₂ protons and the aromatic carbons, and between the allyl-S-CH₂ protons and the ipso-carbon of the benzene ring, confirming the attachment points of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the protons of the allyl group and the aromatic ring.
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. researchgate.netcore.ac.uk By integrating the area of a specific, well-resolved proton signal of this compound and comparing it to the integral of a known amount of an internal standard, its absolute quantity can be determined. For this compound, the doublet of the isobutyl methyl groups or the aromatic protons could serve as suitable signals for quantification.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule, which aids in its identification and structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound (C₁₃H₁₈S). This precise mass measurement allows for the calculation of the elemental composition, providing a high degree of confidence in the compound's identity and distinguishing it from isomers.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic spectrum of daughter ions. This technique is invaluable for elucidating the fragmentation pathways. nih.gov For this compound, key predicted fragmentation patterns would include:
Benzylic cleavage: Loss of a propyl radical to form a stable tropylium-like ion at m/z 91 is a common fragmentation for alkylbenzenes. massbank.eucore.ac.uk
Loss of the allyl group: Cleavage of the S-allyl bond would result in a fragment corresponding to the 4-isobutylthiophenolate ion.
Cleavage of the C-S bond: Fragmentation at the C-S bond could lead to the formation of an isobutylbenzene cation and an allyl sulfide radical.
Rearrangements: McLafferty-type rearrangements are also possible, particularly involving the allyl group. consensus.app
Predicted Key Mass Spectrometry Fragments for this compound:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 206 | [C₁₃H₁₈S]⁺ | Molecular Ion |
| 165 | [C₁₀H₁₃S]⁺ | Loss of allyl radical (•C₃H₅) |
| 149 | [C₁₀H₁₃]⁺ | Loss of allylthio radical (•SC₃H₅) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Fragmentation predictions are based on known patterns for isobutylbenzene, allyl sulfides, and aryl sulfides. nih.govmassbank.euconsensus.appmiamioh.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Weak-Medium |
| Aliphatic C-H stretch (isobutyl, allyl) | 2960-2850 | 2960-2850 | Strong |
| C=C stretch (allyl) | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| C-H bend (isobutyl, allyl) | 1470-1365 | 1470-1365 | Medium |
| C-H out-of-plane bend (p-disubstituted) | 860-790 | - | Strong (IR) |
| C-S stretch | 700-600 | 700-600 | Weak (IR), Medium (Raman) |
Frequencies are based on typical values for aromatic compounds, alkyl sulfides, and alkenes. researchgate.netspectroscopyonline.comoregonstate.edulibretexts.orgroyalholloway.ac.uk
The IR spectrum is expected to be dominated by strong absorptions from the C-H stretching of the isobutyl group and the out-of-plane bending of the aromatic C-H bonds, which is characteristic of para-substitution. spectroscopyonline.comlibretexts.org The C=C stretching of the allyl group would also be observable. In contrast, the Raman spectrum would likely show a more intense C=C stretching band and a more readily identifiable C-S stretching vibration, as the polarizability of these bonds changes significantly during vibration. royalholloway.ac.uk The complementary nature of IR and Raman spectroscopy is therefore essential for a complete vibrational analysis. fiveable.me
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar aromatic sulfur compounds allows for the prediction of key structural parameters.
For a crystalline sample of this compound, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky iso-butyl group and the flexible allyl-sulfanyl chain. The crystal packing would be governed by van der Waals forces, with potential for weak C-H···π interactions involving the aromatic ring.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-S Bond Length (Aryl-S) | ~1.75 - 1.79 Å |
| C-S Bond Length (Allyl-S) | ~1.80 - 1.84 Å |
| C-S-C Bond Angle (°) | ~100 - 105° |
| Dihedral Angle (Benzene-S-C) | Varies based on conformation |
Data is inferred from crystallographic studies of other alkyl phenyl sulfides. nih.govnih.gov
The determination of the crystal structure would provide unequivocal proof of connectivity and stereochemistry if chiral centers are present. Furthermore, analysis of the crystal packing can offer insights into intermolecular interactions that may influence the compound's physical properties.
Advanced Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for the quantitative assessment of its purity.
Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification.
The fragmentation of this compound in an electron ionization (EI) source is predictable based on the fragmentation patterns of alkylbenzenes and aromatic sulfides. whitman.edumiamioh.edu The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve:
Benzylic cleavage: Loss of a propyl radical from the iso-butyl group to form a stable tropylium-like ion at m/z 149.
Cleavage of the C-S bond: Fission of the bond between the sulfur and the allyl or phenyl group.
Rearrangements: Potential McLafferty-type rearrangements if the alkyl chain allows.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
| 206 | [C₁₃H₁₈S]⁺ | Molecular Ion (M⁺) |
| 165 | [C₁₀H₁₃S]⁺ | Loss of allyl group (C₃H₅) |
| 149 | [C₁₁H₁₃]⁺ | Benzylic cleavage (loss of C₃H₇) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzene ring rearrangement |
| 57 | [C₄H₉]⁺ | Iso-butyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Fragmentation patterns are predicted based on established principles of mass spectrometry. whitman.edulibretexts.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for non-volatile impurities or for preparative scale purification. nih.gov
For analytical purposes, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively retain the nonpolar analyte. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. nih.gov
Detection can be accomplished using several methods:
UV-Vis Detector: The presence of the benzene ring results in strong UV absorbance, typically around 254 nm, providing a sensitive and reliable means of detection. mdpi.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of specificity, allowing for the confirmation of the molecular weight of the eluting peak and providing structural information on any co-eluting impurities. acs.org
Evaporative Light Scattering Detector (ELSD): This detector can be used if impurities lack a UV chromophore, offering a more universal detection method.
Table 3: Exemplary HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact conditions, but in the mid to late elution range. |
If this compound is synthesized in a way that could produce enantiomers (for instance, if the allyl group were to be asymmetrically substituted), chiral chromatography would be essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). sygnaturediscovery.comsigmaaldrich.com
The separation would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including those containing sulfur. youtube.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier (e.g., hexane/isopropanol), is critical for achieving enantioseparation. sigmaaldrich.com
The development of a chiral separation method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for baseline resolution of the enantiomers. The relative peak areas would then be used to calculate the enantiomeric excess.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov For this compound, the following hyphenated techniques are particularly powerful:
GC-MS: As previously discussed, this is the workhorse for the analysis of volatile components, providing both separation and structural identification. researchgate.net
LC-MS: This technique is invaluable for analyzing less volatile impurities and for confirming the identity of the main component in complex matrices. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through controlled fragmentation of the molecular ion.
HPLC-DAD (Diode Array Detector): This technique provides a UV-Vis spectrum for each eluting peak, which can help in identifying chromophoric impurities and confirming the identity of the main peak by comparing its spectrum to a standard.
The strategic application of these advanced analytical methodologies is crucial for the unambiguous structural confirmation and rigorous purity assessment of this compound, ensuring its quality and suitability for any subsequent use.
Computational Chemistry and Molecular Modeling Studies of 1 Allylsulfanyl 4 Iso Butylbenzene
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for the detailed examination of electron distribution, molecular orbitals, and the prediction of various spectroscopic properties.
Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic structure of molecules. For 1-allylsulfanyl-4-iso-butylbenzene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic properties.
In the ground state, DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the non-planar nature of the allyl group relative to the benzene (B151609) ring. The calculated distribution of electron density and the resulting dipole moment provide insights into the molecule's polarity.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the sulfur atom and the allyl group's double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzene ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For the study of excited states, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). This allows for the identification of the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π-π* transitions within the benzene ring and n-π* transitions associated with the sulfur atom.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 1.9 | Debye |
| Ground State Energy | -850.123 | Hartrees |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosulfur compounds.
While DFT is widely used, other methods also contribute to understanding electronic structure. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory and can be used to refine the results obtained from DFT, particularly for calculating electron correlation effects. These methods, while more computationally expensive, can provide benchmark data for geometric parameters and energies.
Semi-empirical methods, such as AM1 or PM7, provide a faster, albeit less accurate, means of calculating electronic structure. These can be particularly useful for preliminary studies of large systems or for providing initial geometries for higher-level calculations. For this compound, a semi-empirical approach could be used to quickly screen a large number of conformers before subjecting the most stable ones to more rigorous DFT or ab initio calculations.
Conformation Analysis and Energetic Profiling through Computational Approaches
The flexibility of the allyl and isobutyl groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will dominate the compound's properties and reactivity.
A systematic conformational search can be performed by rotating the single bonds, specifically the C-S bonds and the C-C bonds within the side chains. The potential energy surface can be scanned by varying key dihedral angles and calculating the energy at each point using a computationally efficient method like a semi-empirical or a small basis set DFT calculation. The identified low-energy conformers can then be re-optimized at a higher level of theory to obtain more accurate energy differences.
The results of such an analysis would likely show that steric hindrance between the allyl group, the isobutyl group, and the hydrogen atoms on the benzene ring plays a significant role in determining the preferred conformation. The global minimum energy conformer would represent the most populated state of the molecule under thermal equilibrium.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 90° | 0.00 |
| 2 | 180° | 1.5 |
| 3 | 0° | 3.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Space Exploration
While conformational analysis provides a static picture of discrete conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. springerprofessional.de MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the intra- and intermolecular interactions. rsc.orgrsc.org
For this compound, an MD simulation would involve placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and running the simulation for a period of nanoseconds. The resulting trajectory provides a wealth of information about the molecule's flexibility, the time it spends in different conformational states, and the transitions between them. This allows for a more thorough exploration of the conformational space than a static search alone.
In Silico Prediction of Reaction Pathways, Intermediates, and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions of interest could include electrophilic addition to the allyl double bond or oxidation at the sulfur atom.
To study a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS), which is a first-order saddle point on the potential energy surface, is then located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the located transition state connects the reactants and products.
For example, the mechanism of the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) could be investigated. This would involve modeling the interaction with an oxidizing agent and calculating the energy profile of the reaction, including the transition state for oxygen transfer.
Molecular Docking and Ligand-Based Design Methodologies
While often used in drug discovery, molecular docking and ligand-based design can be applied as a theoretical exercise to explore the potential non-covalent interactions of this compound with a hypothetical receptor or in self-assembly.
Molecular docking simulations could be performed to predict the preferred binding orientation of this compound within a hypothetical binding pocket. The scoring functions used in docking algorithms would estimate the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The isobutyl group would likely favor interactions with hydrophobic residues, while the sulfur atom could potentially act as a hydrogen bond acceptor.
Ligand-based design methodologies, such as creating a pharmacophore model, could also be theoretically applied. Based on the structure of this compound, a simple pharmacophore model could be generated, highlighting key chemical features like a hydrophobic aromatic ring, a hydrophobic aliphatic group, and a hydrogen bond acceptor (the sulfur atom). This model could then be used to theoretically screen for other molecules with similar features.
Despite a comprehensive search for information on the chemical compound "this compound," no specific data or research findings related to its applications in chemical science were found. The performed searches across various scientific databases and literature sources did not yield any results for this particular compound in the contexts of organic synthesis, materials science, catalysis, reaction mechanism probes, or green chemistry.
Consequently, it is not possible to generate the requested article with the specified outline and content inclusions, as there is no available scientific information to support the discussion of "this compound" in the requested application areas. The table of compound names is also omitted as no other compounds were mentioned in relation to the subject compound.
Q & A
Q. What are the recommended synthetic pathways for 1-Allylsulfanyl-4-iso-butylbenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A validated approach includes:
- Step 1: React 4-iso-butylbenzene derivatives (e.g., 4-iso-butylbromobenzene) with allyl thiols in the presence of a base (e.g., KOH) and a palladium catalyst to facilitate C–S bond formation .
- Step 2: Optimize reaction parameters using Design of Experiments (DoE):
- Catalyst Loading: Test 0.5–5 mol% Pd(PPh₃)₄.
- Temperature: Vary between 80–120°C to balance reaction rate and byproduct formation.
- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) for yield improvements.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy: Confirm allyl and iso-butyl group integration in ¹H NMR (δ 5.8–5.2 ppm for allyl protons; δ 0.9–1.2 ppm for iso-butyl methyl groups).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.1234).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths, as demonstrated for analogous sulfanyl benzene derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the allyl sulfanyl group .
- Waste Management: Segregate sulfur-containing waste and neutralize with oxidizing agents (e.g., H₂O₂) before disposal via certified hazardous waste contractors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants) may arise from conformational isomerism. Strategies include:
- Variable Temperature NMR: Analyze dynamic behavior of allyl groups at −20°C to 50°C.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
Q. What mechanistic insights exist for the catalytic systems used in synthesizing this compound?
Methodological Answer: Pd-catalyzed pathways likely proceed via oxidative addition of aryl halides to Pd(0), followed by thiol coordination and reductive elimination. Advanced studies involve:
Q. How does this compound interact with environmental surfaces, and what are the implications for stability studies?
Methodological Answer: Surface adsorption can alter reactivity. Use:
- Microspectroscopic Imaging: Analyze adsorption on silica or polymer surfaces via AFM-IR or ToF-SIMS .
- Environmental Chamber Studies: Expose the compound to controlled humidity (30–70% RH) and monitor degradation pathways.
Q. Can this compound serve as a precursor for polymer additives, and what functionalization strategies are viable?
Methodological Answer: The sulfanyl group enables radical-mediated polymerization. Functionalize via:
- Thiol-Ene Click Chemistry: React with dienes under UV light to create crosslinked networks.
- Oxidation to Sulfones: Treat with m-CPBA to enhance thermal stability for high-performance polymers, analogous to diphenyl sulfone applications .
Q. What advanced analytical techniques are recommended for troubleshooting low-yield syntheses of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
